5-Bromo-6-methoxynicotinic acid

Description

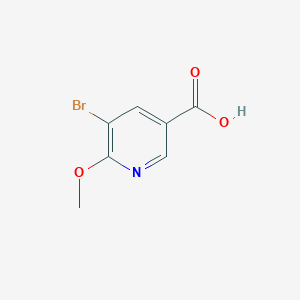

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSLRNROALTKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261399 | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-46-6 | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxynicotinic acid, registered under CAS number 1186194-46-6, is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1][2] Its strategically positioned functional groups—a bromine atom, a carboxylic acid, and a methoxy group—offer a versatile scaffold for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1186194-46-6 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Synonyms | 5-Bromo-6-methoxypyridine-3-carboxylic acid | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at room temperature or under refrigeration. | [1][2] |

Predicted NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals: a singlet for the methoxy protons around δ 3.9-4.1 ppm, and two doublets in the aromatic region (δ 8.0-8.8 ppm) corresponding to the two protons on the pyridine ring. The coupling constant between these two aromatic protons would be in the range of 2-3 Hz, characteristic of a meta-relationship. A broad singlet corresponding to the carboxylic acid proton is also expected, likely at δ > 13 ppm.

¹³C NMR (101 MHz, DMSO-d₆): The spectrum is predicted to exhibit seven distinct signals. The methoxy carbon should appear around δ 55-60 ppm. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C5) expected at a lower field (around δ 110-120 ppm) and the carbon attached to the methoxy group (C6) at a higher field (around δ 155-165 ppm). The carboxyl carbon is anticipated to be the most downfield signal, typically in the range of δ 165-175 ppm.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 6-hydroxynicotinic acid. This synthetic strategy involves an initial electrophilic bromination of the pyridine ring, followed by O-methylation of the hydroxyl group.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol is based on a well-established procedure for the bromination of 6-hydroxynicotinic acid.[4]

-

Materials:

-

6-Hydroxynicotinic acid (1.0 eq)

-

Bromine (1.4 eq)

-

Deionized water

-

-

Procedure:

-

Suspend 6-hydroxynicotinic acid (e.g., 8.0 g, 57.6 mmol) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the stirred suspension under the ice bath cooling conditions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid (typical yield: ~97%).[4]

-

-

Self-Validation: The structure of the product can be confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum (400 MHz, DMSO-d₆) should show two doublets in the aromatic region at approximately δ 8.04 (d, J = 2.53 Hz, 1H) and 8.16 (d, J = 2.27 Hz, 1H), and two broad singlets for the hydroxyl and carboxylic acid protons at approximately δ 12.59 and 12.90, respectively.[4]

This is a representative protocol for the O-methylation of a hydroxypyridine derivative, adapted from established Williamson ether synthesis methodologies. The choice of base and solvent can be critical for achieving high yields and purity.

-

Materials:

-

5-Bromo-6-hydroxynicotinic acid (1.0 eq)

-

Dimethyl sulfate (DMS) (2.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a solution of 5-bromo-6-hydroxynicotinic acid in anhydrous DMF or acetone, add sodium bicarbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

-

-

Causality and Self-Validation: The use of a mild base like sodium bicarbonate is intended to selectively deprotonate the more acidic carboxylic acid and phenolic hydroxyl groups, facilitating nucleophilic attack on the dimethyl sulfate. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery

Substituted nicotinic acids are a class of compounds that feature prominently in medicinal chemistry.[5] The structural motif of this compound, with its defined points for diversification, makes it a highly attractive scaffold for the synthesis of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics.

Role as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine core of this compound can serve as a bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.

The synthetic utility of this building block in the context of kinase inhibitor synthesis is illustrated in the following conceptual workflow:

Caption: Conceptual workflow for the use of this compound in kinase inhibitor synthesis.

In this workflow, the carboxylic acid of this compound is first activated and coupled with a suitable amine, often a chiral amine to introduce stereospecific interactions with the target kinase. Subsequently, the bromine atom is utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This two-pronged approach allows for the rapid generation of a diverse library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple functionalization points offer a robust platform for the creation of novel and complex molecular entities. The strategic application of this scaffold, particularly in the synthesis of kinase inhibitors, underscores its potential in the development of next-generation targeted therapeutics. This guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical properties of this compound, compiled from available chemical literature and supplier data, to serve as a foundational resource for scientists and researchers.

Chemical Identity and Structure

This compound is systematically named 5-bromo-6-methoxypyridine-3-carboxylic acid. Its chemical structure is characterized by a pyridine ring substituted at the 5-position with a bromine atom, at the 6-position with a methoxy group, and at the 3-position with a carboxylic acid group.

Molecular Structure Visualization

The structural formula of this compound can be represented as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as melting and boiling points, have not been extensively reported in the literature and should be determined experimentally for specific applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | [1][2] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| CAS Number | 1186194-46-6 | [1][2] |

| Appearance | Solid. The appearance of related compounds ranges from white to very pale yellow or tan powder/crystals. | [3][4] |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Solubility in DMSO and Methanol is described as "slight" for the related compound 5-Bromonicotinic acid.[5] | |

| pKa | Not reported. A predicted pKa for the related 5-Bromonicotinic acid is 3.08±0.10.[6] |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum for 5-Bromo-6-methoxypyridine-3-carboxylic acid is available through chemical suppliers, which can be used to confirm the identity of the compound.[1] The expected signals would correspond to the protons on the pyridine ring and the methoxy group.

Computational Data

In the absence of extensive experimental data, computational models provide valuable insights into the behavior and properties of a molecule.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.5509 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 2 | [7] |

These computational predictions suggest that this compound has moderate polarity and a degree of conformational flexibility. The LogP value indicates a preference for the octanol phase over water, suggesting it is more lipophilic than hydrophilic.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It is recommended to store the compound at room temperature.[7] For long-term storage, keeping it in a tightly sealed container in a dry and well-ventilated place is advisable. Some suppliers of related compounds suggest storage at 2-8°C.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area. Personal protective equipment such as protective gloves, eye protection, and face protection should be worn.

Experimental Protocols: The Path to Empirical Data

Given the scarcity of published experimental data, this section outlines the fundamental experimental workflows for determining the key physical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Acquisition of NMR Spectra

NMR spectroscopy is indispensable for structural verification.

Methodology for ¹H and ¹³C NMR:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of physical properties.

Conclusion

This compound is a compound with considerable potential in synthetic chemistry. While its fundamental identifiers and computationally derived properties are established, a comprehensive experimental characterization of its physical properties remains an area for further investigation. This guide consolidates the currently available information and provides a roadmap for researchers to empirically determine its key physical characteristics, thereby enabling its more effective and informed use in the laboratory.

References

- 1. 5-BroMo-6-Methoxypyridine-3-carboxylic acid(1186194-46-6) 1H NMR [m.chemicalbook.com]

- 2. 1186194-46-6 CAS Manufactory [m.chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. PubChemLite - 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

5-Bromo-6-methoxynicotinic acid chemical structure

An In-Depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring, makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications, particularly in the development of novel therapeutics. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. For instance, it is a key component in the synthesis of potent dopamine and serotonin receptor antagonists[1].

Physicochemical Properties and Structure

The structural and electronic properties of this compound are fundamental to its reactivity and utility. The pyridine ring is electron-deficient, and the substituents—an electron-withdrawing bromine and carboxylic acid, and an electron-donating methoxy group—collectively influence its chemical behavior.

Chemical Structure:

The chemical structure is represented by the IUPAC name 5-Bromo-6-methoxypyridine-3-carboxylic acid and the SMILES string O=C(O)C1=CN=C(OC)C(Br)=C1.[2]

Key Properties Summary:

| Property | Value | Source |

| CAS Number | 1186194-46-6 | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| IUPAC Name | 5-bromo-6-methoxypyridine-3-carboxylic acid | [2] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| LogP | 1.55 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from commercially available precursors. A common and logical synthetic route involves the nucleophilic substitution of a halogen at the 6-position of a brominated nicotinic acid derivative with a methoxy group. This approach is favored for its high regioselectivity and yield.

A plausible precursor is 5-Bromo-6-chloronicotinic acid.[3] The chlorine atom at the 6-position is more susceptible to nucleophilic aromatic substitution than the bromine at the 5-position due to the activating effect of the ring nitrogen.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-Bromo-6-chloronicotinic acid.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-6-chloronicotinic acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: To this solution, add sodium methoxide (approximately 2.2 equivalents) portion-wise. The use of excess methoxide ensures the deprotonation of the carboxylic acid and drives the substitution reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate.

-

Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. This step is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

-

Extraction and Drying: The precipitated solid can be collected by filtration. Alternatively, the product can be extracted from the aqueous layer using ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization to obtain this compound as a solid.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. Based on related structures, one would anticipate two doublets in the aromatic region (around 8.0-8.8 ppm) for the two pyridine protons and a singlet around 4.0 ppm for the methoxy protons.[3][4]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (232.03 g/mol ) and the characteristic isotopic pattern of a molecule containing one bromine atom.

Applications in Drug Discovery and Chemical Research

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its structure is incorporated into molecules designed to interact with specific biological targets.

A significant application is in the synthesis of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors.[1] These receptors are important targets for treating a variety of central nervous system disorders. The synthesis of these complex molecules often involves an amide coupling reaction between the carboxylic acid group of this compound and a suitable amine.

Caption: Role as a precursor in API synthesis.

The bromine atom on the pyridine ring also provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Based on safety data for structurally similar compounds like 5-bromonicotinic acid and 5-bromo-6-chloronicotinic acid, the following precautions are advised:

-

Handling: Use in a well-ventilated area or a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust and prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[5][7]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][8]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[5][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

References

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxynicotinic Acid

Foreword: The Strategic Importance of Substituted Nicotinic Acids

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives, particularly substituted nicotinic acids, are prevalent in a wide array of pharmacologically active agents.[1][2][3] 5-Bromo-6-methoxynicotinic acid is a key heterocyclic building block, the synthesis of which is of considerable interest to researchers engaged in the design and preparation of novel therapeutics. Notably, derivatives of this compound have been investigated as potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists, highlighting its relevance in the development of treatments for neurological and psychiatric disorders.[4] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with the commercially available and relatively inexpensive 6-hydroxynicotinic acid. The core strategy involves an initial electrophilic bromination of the pyridine ring, followed by O-methylation of the hydroxyl group. This pathway is advantageous due to the high yields of the individual steps and the straightforward nature of the reactions.

An alternative, convergent approach involves the oxidation of a pre-functionalized aldehyde, 5-bromo-6-methoxynicotinaldehyde. This route offers flexibility if the aldehyde intermediate is readily available or can be synthesized through a different pathway.

Caption: Figure 1: Overview of synthetic strategies.

Part 1: The Primary Synthetic Pathway

This section details the principal two-step synthesis of this compound starting from 6-hydroxynicotinic acid.

Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid at the C-5 position. The hydroxyl group at the C-6 position is an activating group, directing the electrophilic bromine to the electron-rich positions of the pyridine ring.

Caption: Figure 2: Bromination of 6-hydroxynicotinic acid.

A detailed protocol for the bromination of 6-hydroxynicotinic acid has been well-established, affording the product in high yield.[5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, suspend 6-hydroxynicotinic acid (1.0 eq.) in water.

-

Reagent Addition: While maintaining the temperature with the ice bath, slowly add bromine (1.4 eq.) dropwise to the suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum to yield 5-bromo-6-hydroxynicotinic acid as a solid.

| Parameter | Value | Reference |

| Starting Material | 6-Hydroxynicotinic Acid | [5][6] |

| Reagent | Bromine in water | [5][6] |

| Reaction Time | 24 hours | [5][6] |

| Temperature | Room Temperature | [5][6] |

| Yield | ~97% | [5] |

| Product Appearance | Tan solid | [5] |

Self-Validation: The structure of the product, 5-bromo-6-hydroxynicotinic acid, can be confirmed by ¹H NMR spectroscopy. The spectrum in DMSO-d₆ typically shows two distinct doublets in the aromatic region corresponding to the two pyridine protons, along with broad signals for the carboxylic acid and hydroxyl protons.[5]

Step 2: O-Methylation of 5-Bromo-6-hydroxynicotinic Acid

The second step is the O-methylation of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to furnish the final product. This transformation is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.[8][9] The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like species that readily reacts with the methylating agent.

Caption: Figure 3: O-Methylation of 5-bromo-6-hydroxynicotinic acid.

The following is a generalized, yet robust, protocol for the O-methylation of 5-bromo-6-hydroxynicotinic acid, based on standard procedures for the methylation of hydroxypyridines.[8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-hydroxynicotinic acid (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 eq.), to the solution.

-

Methylating Agent Addition: Add the methylating agent, either dimethyl sulfate (1.1-1.5 eq.) or methyl iodide (1.1-1.5 eq.), dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-6-hydroxynicotinic Acid | |

| Reagents | Dimethyl Sulfate or Methyl Iodide, Base (K₂CO₃) | [8][9] |

| Solvent | Acetone or DMF | |

| Temperature | 50-80 °C | |

| Product | This compound | [10] |

Self-Validation: The successful synthesis of this compound (CAS 1186194-46-6) can be confirmed by a combination of spectroscopic methods.[10]

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region for the pyridine protons and a singlet for the methoxy group protons.

-

¹³C NMR: The spectrum will show the characteristic signals for the carboxyl carbon, the aromatic carbons, and the methoxy carbon.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (232.03 g/mol ).[10]

Part 2: Alternative Synthetic Approach via Oxidation

An alternative route to this compound involves the oxidation of 5-bromo-6-methoxynicotinaldehyde. This method is particularly useful if the aldehyde is a more readily accessible starting material.

Oxidation of 5-Bromo-6-methoxynicotinaldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion, including the use of strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone).[5][11][12][13][14][15][16][17][18][19]

Caption: Figure 4: Oxidation of 5-bromo-6-methoxynicotinaldehyde.

The Jones oxidation is a classic and effective method for the oxidation of aldehydes to carboxylic acids.[5][20][11][12][13][19]

-

Reaction Setup: Dissolve 5-bromo-6-methoxynicotinaldehyde (1.0 eq.) in acetone in a flask equipped with a magnetic stirrer and an ice bath.

-

Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to a greenish precipitate.

-

Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: Quench the excess oxidant by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-6-methoxynicotinaldehyde | |

| Reagent | Jones Reagent (CrO₃/H₂SO₄/acetone) | [5][20][11][12][13][19] |

| Solvent | Acetone | [5][20][13] |

| Temperature | 0-20 °C | [13] |

| Product | This compound | [10] |

Conclusion

This technical guide has outlined a robust and efficient primary synthetic pathway for the preparation of this compound from 6-hydroxynicotinic acid, involving a high-yielding bromination followed by a standard O-methylation. An alternative route via the oxidation of 5-bromo-6-methoxynicotinaldehyde has also been presented. The detailed experimental protocols and discussions on the underlying chemical principles are intended to provide researchers, scientists, and drug development professionals with a practical and reliable resource for the synthesis of this important heterocyclic building block. The self-validating nature of the described protocols, supported by expected analytical data, ensures a high degree of confidence in the successful execution of these synthetic procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. adichemistry.com [adichemistry.com]

- 14. tsijournals.com [tsijournals.com]

- 15. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 16. Potassium Permanganate [commonorganicchemistry.com]

- 17. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 18. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. Jones Oxidation [organic-chemistry.org]

The Synthetic Keystone: A Technical Guide to the Application of 5-Bromo-6-methoxynicotinic Acid in Drug Discovery

Abstract

This technical guide delineates the role and utility of 5-Bromo-6-methoxynicotinic acid as a pivotal intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, its true value lies in its function as a versatile scaffold for the construction of potent and selective ligands for various biological targets. This document provides a comprehensive overview of its synthesis, its application in the development of a potent dopamine and serotonin receptor antagonist, and the detailed experimental protocols required to characterize the biological activity of the resulting compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted nicotinic acids in their discovery pipelines.

Introduction: The Unseen Value of a Synthetic Intermediate

In the landscape of drug discovery, the focus is often placed on the final, biologically active molecule. However, the journey to that molecule is paved with critical intermediates, the unsung heroes that provide the necessary structural framework for pharmacological activity. This compound is one such "keystone" intermediate. A substituted pyridine derivative, it offers a synthetically tractable platform for the elaboration of more complex molecules.

Nicotinic acid, or vitamin B3, and its derivatives have a rich history in pharmacology, with applications ranging from treating dyslipidemia to exhibiting anti-inflammatory and neuroprotective properties[1][2]. The strategic placement of bromo and methoxy groups on the nicotinic acid core in this compound provides medicinal chemists with orthogonal handles for chemical modification, allowing for the precise tuning of the physicochemical and pharmacological properties of the final compounds.

This guide will illuminate the pathway from this intermediate to a potent neurological agent, providing both the synthetic logic and the biological validation necessary for its application in a research and development setting.

Synthesis of the Keystone Intermediate

Proposed Synthetic Protocol: Bromination of 6-Methoxynicotinic Acid

This protocol is a representative procedure based on established chemical principles for the bromination of related compounds.

Materials:

-

6-Methoxynicotinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (10%)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of 6-methoxynicotinic acid (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 10% sodium sulfite solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

From Intermediate to Active Principle: Synthesis of a Dopamine/Serotonin Receptor Antagonist

The true utility of this compound is demonstrated by its role as a precursor to high-value pharmacological agents. A closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been identified as a key component of a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin 5-HT3 receptor[5]. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and chemotherapy-induced nausea and vomiting.

The following workflow illustrates the synthetic logic of transforming a this compound-like core into a complex, biologically active molecule.

References

- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 5-Bromo-6-methoxynicotinic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of foundational molecular frameworks is paramount. 5-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block. Its utility stems from a unique combination of reactive handles: a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling reactions, a carboxylic acid moiety ripe for derivatization, and a methoxy group that electronically influences the pyridine ring's reactivity. This guide, intended for professionals in drug discovery and chemical development, provides a comprehensive overview of the properties, reactivity, and strategic applications of this compound, grounded in established synthetic methodologies and mechanistic principles.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1186194-46-6 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Solid |

| Storage | Room temperature |

While extensive, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like 5-bromonicotinic acid and 5-bromo-6-hydroxynicotinic acid.[2]

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid and bromine, and the electron-donating methoxy group. The methoxy group would present as a singlet, typically around 3.9-4.1 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the six carbons of the pyridine ring and the methoxy carbon. The carbon attached to the bromine would be significantly shifted, and the carbonyl carbon of the carboxylic acid would appear downfield.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and various C-Br, C-O, and C-N stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Strategic Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3][4] The electron-deficient nature of the pyridine ring, further influenced by the substituents, makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[5]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this step.

-

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically base-mediated, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The methoxy group at the 6-position, being electron-donating, can influence the electron density of the pyridine ring and thereby modulate the rate and efficiency of the catalytic cycle.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a bromonicotinic acid derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Then, add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to be acidic (pH 3-4) with 1 M HCl to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, providing access to a wide range of arylamines, which are crucial components of many biologically active molecules.[6]

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and often depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

-

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The electronic properties of the pyridine ring, influenced by the methoxy and carboxylic acid groups, play a significant role in the rates of oxidative addition and reductive elimination.

Caption: Generalized workflow for Buchwald-Hartwig amination.

The following is a representative protocol for the Buchwald-Hartwig amination of a bromopyridine derivative. The choice of catalyst, ligand, and base is crucial and should be optimized for each specific substrate combination.

-

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study

The utility of this compound and its close analogs is exemplified in the synthesis of potent pharmaceutical agents. A notable example is the synthesis of a key intermediate for a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist.[7][8]

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a closely related analog, has been reported.[7][8] This synthesis highlights the strategic manipulation of a substituted pyridine core. The process involves the regioselective introduction of a methylamino group, followed by methoxylation, and finally, bromination to yield the target molecule. This compound then serves as a crucial acid component for amide coupling to construct the final complex drug molecule. The synthetic route underscores the importance of precise control over reaction conditions to achieve the desired regioselectivity, a common challenge and a testament to the expertise required in heterocyclic chemistry.

Conclusion: A Building Block of Strategic Importance

This compound is a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its capacity to undergo selective and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. The ability to readily form both C-C and C-N bonds, coupled with the potential for further derivatization of the carboxylic acid, provides medicinal chemists and drug development professionals with a robust platform for the rapid generation of diverse compound libraries. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epistemonikos.org [epistemonikos.org]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Bromo-6-methoxynicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives have long been a source of therapeutic agents, with applications ranging from the treatment of dyslipidemia to bacterial infections. The synthetically accessible 5-bromo-6-methoxynicotinic acid scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, with a particular focus on nicotinic acetylcholine receptors (nAChRs) and the niacin receptor GPR109A. We will delve into the signaling pathways associated with these targets and provide detailed, field-proven experimental protocols for target identification, validation, and the elucidation of structure-activity relationships (SAR). This document is intended to serve as a practical roadmap for researchers seeking to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Promise of the this compound Scaffold

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common motif in medicinal chemistry, and its decoration with a bromine atom, a methoxy group, and a carboxylic acid provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The bromine atom can participate in halogen bonding and can be a site for further functionalization. The methoxy group can influence the electronic properties of the ring and its metabolic stability. The carboxylic acid moiety is a key feature, as it is known to be important for the activity of many nicotinic acid derivatives, including their interaction with the niacin receptor, GPR109A.

The synthesis of derivatives of this compound is accessible. For instance, the closely related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been synthesized efficiently, providing a template for the generation of a library of analogs for screening and optimization.[1]

Potential Therapeutic Targets and Associated Signaling Pathways

Based on the known pharmacology of nicotinic acid and its derivatives, two primary target classes emerge as highly probable for this compound derivatives: nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor GPR109A.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning and memory, and inflammation. The modulation of nAChR activity has therapeutic potential for a range of neurological and psychiatric disorders.[2]

Derivatives of this compound could act as modulators of nAChRs in several ways:

-

Agonists/Partial Agonists: These ligands bind to the acetylcholine binding site and activate the channel.

-

Antagonists: These ligands bind to the acetylcholine binding site and prevent channel activation.

-

Allosteric Modulators: These ligands bind to a site distinct from the acetylcholine binding site and modulate the receptor's response to acetylcholine. Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) inhibit it.[2][3]

PAMs are a particularly attractive therapeutic strategy as they only enhance the endogenous cholinergic signaling, which may lead to a more favorable side-effect profile compared to direct agonists.[4] There are two main types of PAMs for nAChRs:

-

Type I PAMs: Increase the peak current response without affecting the rate of desensitization.[2]

-

Type II PAMs: Increase the peak current response and slow the rate of desensitization.[2][5]

The signaling pathway for nAChRs is direct: upon agonist binding, the ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane and triggers downstream cellular responses.

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) modulated by a positive allosteric modulator (PAM).

GPR109A (Niacin Receptor)

GPR109A is a G protein-coupled receptor (GPCR) that is highly expressed in adipocytes and immune cells. It is the primary receptor for nicotinic acid (niacin) and mediates its anti-lipolytic and anti-inflammatory effects. Activation of GPR109A by niacin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase in adipocytes. This reduces the release of free fatty acids into the bloodstream, which is beneficial in the treatment of dyslipidemia.

The signaling cascade for GPR109A involves coupling to Gi/o G proteins.

Caption: GPR109A signaling pathway upon activation by an agonist.

A significant challenge with niacin therapy is the common side effect of flushing, which is also mediated by GPR109A but through a β-arrestin-dependent pathway.[6] Therefore, the development of G-protein-biased GPR109A agonists that selectively activate the Gi pathway without engaging β-arrestin is a key goal in modern drug discovery.[6] Derivatives of this compound could be designed and screened for such biased agonism.

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following protocols outline a robust workflow for the deconvolution of the therapeutic targets of this compound derivatives.

Target Identification Workflow

Caption: A comprehensive workflow for the identification and validation of therapeutic targets.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for isolating the binding partners of a small molecule from a complex biological sample.

Principle: A derivative of the "hit" compound is immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

Step-by-Step Methodology:

-

Synthesis of the Affinity Probe:

-

Identify a non-essential position on the this compound scaffold for the attachment of a linker arm. This requires initial structure-activity relationship (SAR) studies to ensure that the modification does not abolish biological activity.

-

Synthesize the derivative with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group).

-

Covalently attach the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose).

-

-

Preparation of Cell Lysate:

-

Culture cells of a relevant cell line (e.g., a neuronal cell line for suspected nAChR activity or an adipocyte cell line for GPR109A).

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads that have not been derivatized or have been derivatized with an inactive analog of the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads. This can be done by:

-

Competitive elution with an excess of the free (non-immobilized) compound.

-

Changing the buffer conditions (e.g., pH, salt concentration).

-

Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands that are specific to the active compound pulldown and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Validation

Once a list of candidate targets is generated, it is crucial to validate that they are indeed responsible for the observed biological activity of the compound.

| Validation Method | Principle | Example Application |

| Ligand Binding Assays | Directly measures the interaction between the compound and the purified target protein. | A radioligand binding assay using a known radiolabeled ligand for the candidate receptor and measuring its displacement by the this compound derivative. |

| Functional Assays | Measures the functional consequence of the compound-target interaction. | For a suspected nAChR modulator, use electrophysiology (e.g., patch-clamp) to measure changes in ion channel activity in the presence of the compound. For a GPR109A agonist, measure changes in intracellular cAMP levels. |

| Genetic Validation | Uses genetic tools to reduce the expression of the candidate target protein. If the compound's activity is diminished, it confirms the target's involvement. | Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target gene in a relevant cell line and then test the activity of the this compound derivative. |

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR is essential for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.

Workflow for SAR Studies:

-

Library Synthesis: Synthesize a focused library of analogs of the hit compound, systematically modifying different parts of the molecule (the bromine atom, the methoxy group, the carboxylic acid, and the pyridine ring itself).

-

In Vitro Screening: Screen the library of compounds in the validated target and functional assays to determine their potency (e.g., IC₅₀ or EC₅₀ values).

-

Data Analysis: Analyze the relationship between the chemical modifications and the observed biological activity. For example, does replacing the bromine with a chlorine or fluorine increase or decrease potency? Is the carboxylic acid essential for activity?

-

Iterative Design and Synthesis: Use the insights from the SAR analysis to design and synthesize the next generation of more potent and selective compounds.

The antiproliferative activity of some pyridine derivatives has been shown to be influenced by the number and position of methoxy groups and the presence of halogens.[7] Similar principles can be applied to the this compound scaffold to guide the SAR studies.

Conclusion

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics. By leveraging the known pharmacology of nicotinic acid derivatives and employing a systematic approach to target identification, validation, and SAR, researchers can effectively explore the therapeutic potential of this versatile chemical class. The methodologies outlined in this guide provide a robust framework for these endeavors, paving the way for the discovery of new drugs with improved efficacy and safety profiles.

References

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

Introduction: The Strategic Importance of 5-Bromo-6-methoxynicotinic Acid

An In-depth Technical Guide: 5-Bromo-6-methoxynicotinic Acid for Advanced Research and Drug Development

This compound (CAS No. 1186194-46-6) is a substituted pyridine derivative that serves as a critical heterocyclic building block in medicinal chemistry and drug discovery.[1] With a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , its structure is primed for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its utility has been noted in the development of potent antagonists for various receptors, highlighting its significance in constructing novel therapeutic candidates.[2][3]

For researchers and drug development professionals, the procurement of this reagent is not a trivial matter. The success, reproducibility, and safety of a research program are directly linked to the quality and purity of the starting materials. This guide provides a comprehensive overview of reputable suppliers, the critical importance of purity, and the technical methodologies required to verify the quality of this compound, ensuring a solid foundation for any research and development endeavor.

Supplier Landscape: Sourcing High-Quality Reagents

Identifying a reliable supplier is the first crucial step in the procurement process. The quality of a chemical reagent can vary significantly between suppliers, impacting everything from experimental results to regulatory compliance. Below is a summary of notable suppliers offering this compound, compiled from publicly available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | CAS Number | Stated Purity | Additional Notes |

| ChemScene | 1186194-46-6 | ≥98% | Offers a range of services including custom synthesis and commercial production.[1] |

| Toronto Research Chemicals | 1186194-46-6 | Not specified; sold as a high-purity organic molecule. | Distributed through channels like Fisher Scientific.[4] |

| BLD Pharm | 1186194-46-6 | Not specified | Lists the compound as part of its portfolio of heterocyclic building blocks.[5] |

Note: This table is not exhaustive and is intended for informational purposes. Purity and availability should be confirmed directly with the supplier.

Purity: The Cornerstone of Scientific and Pharmaceutical Integrity

In drug discovery and development, the purity of a chemical intermediate like this compound is a non-negotiable parameter. The presence of even trace impurities can have profound consequences.[6][7]

-

Ensuring Drug Efficacy and Safety : The active pharmaceutical ingredient (API) must have exceptional purity to produce a consistent therapeutic effect.[6][7] Impurities can interfere with the biological activity of the final compound, lead to unintended side effects, or be toxic, jeopardizing patient safety.[8]

-

Maintaining Experimental Reproducibility : Inconsistent purity between batches can introduce uncontrolled variables, leading to unreliable and irreproducible research data.[7] This undermines the scientific process and can derail costly development programs.

-

Meeting Regulatory Standards : Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the quality and purity of all materials used in pharmaceutical manufacturing.[8][9] Using high-purity, well-characterized intermediates from the outset mitigates the risk of lengthy and expensive revalidation during scale-up and commercialization.[9]

The logical flow from starting material to final product underscores the necessity of stringent quality control at every stage.

Analytical Methodologies for Purity Determination

A comprehensive assessment of purity requires orthogonal analytical techniques. No single method can definitively identify all potential impurities. The following protocols provide a robust framework for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity analysis, separating the main compound from non-volatile and thermally unstable impurities based on differential partitioning between a stationary and a mobile phase. A UV detector is typically used for quantification, providing a percentage purity based on peak area.

Experimental Protocol:

-

System Preparation : Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Prepare a gradient elution system.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program :

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 254 nm.

-

Sample Preparation : Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

-

Injection Volume : 10 µL.

-

Analysis : The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The retention time should be consistent, and the peak shape should be symmetrical.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides detailed structural information and can be used to confirm the identity of the compound. For purity assessment, quantitative NMR (qNMR) can be employed, where the integral of the analyte's signals is compared to that of a certified internal standard of known purity.[10][11] Even without an internal standard, a standard ¹H NMR spectrum is invaluable for detecting proton-bearing impurities.

Structural Analysis of this compound:

-

Aromatic Protons : Two distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm for pyridines).[12] These protons are on the pyridine ring and will likely appear as doublets due to coupling with each other.

-

Methoxy Protons (-OCH₃) : A sharp singlet integrating to 3 protons is expected, typically in the 3.5-4.5 ppm range.

-

Carboxylic Acid Proton (-COOH) : A broad singlet, often far downfield (>10 ppm), which may exchange with residual water in the solvent.[13]

Experimental Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[12]

-

Spectrometer Setup : Use a 400 MHz or higher spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[12]

-

Acquisition : Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ is crucial for accurate integration in qNMR.

-

Processing : Process the spectrum with appropriate Fourier transformation and phase correction.

-

Analysis :

-

Identity Confirmation : Verify that the chemical shifts, splitting patterns, and integrations match the expected structure.

-

Purity Assessment : Carefully integrate all signals. The presence of unexpected peaks indicates impurities. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.

-

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key feature for this compound is the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[14]

Experimental Protocol:

-

Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[15] The analysis can be run in either positive or negative ion mode.

-

Positive Mode: Detects the protonated molecule [M+H]⁺ at m/z 232.9 and 234.9.

-

Negative Mode: Detects the deprotonated molecule [M-H]⁻ at m/z 230.9 and 232.9.

-

-

Mass Analyzer : A triple quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Sample Infusion : The sample, prepared as for HPLC, can be directly infused into the mass spectrometer or analyzed via LC-MS coupling.

-

Analysis :

-

Molecular Weight Confirmation : Check for the presence of the molecular ion cluster with the correct m/z values.

-

Isotopic Pattern : Verify the ~1:1 intensity ratio of the M+ and M+2 peaks, confirming the presence of a single bromine atom.

-

Impurity Detection : Screen for other m/z values that may correspond to potential impurities, such as starting materials or side-products.

-

Integrated Quality Control Workflow

A robust QC process integrates documentation review with orthogonal analytical testing to ensure the material meets all specifications before it is released for use in research or manufacturing.

Conclusion

For scientists and developers in the pharmaceutical industry, this compound is more than just a chemical; it is a foundational component upon which significant investment and scientific hypotheses are built. The integrity of this starting material directly influences the entire discovery and development pipeline, from the reliability of preclinical data to the safety and efficacy of the final therapeutic agent.[6] By partnering with reputable suppliers and implementing a rigorous, multi-technique analytical validation process, research organizations can ensure the quality of their inputs, thereby accelerating their path toward innovation and regulatory success.

References

- 1. chemscene.com [chemscene.com]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 5. 381247-99-0|Methyl 5-bromo-6-hydroxynicotinate|BLD Pharm [bldpharm.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. techmate.co.uk [techmate.co.uk]